2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole
Description
Properties
IUPAC Name |
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c1-8(11-17-5-6-21-11)18-20-12(19)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRRLQAPDYPSQJ-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole is a compound that has attracted attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a thiazole ring, which is known for its biological significance, particularly in pharmacology.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar thiazole compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Properties
Thiazole derivatives are also studied for their anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Case Study:
A recent study investigated the effects of a thiazole derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research on related thiazole compounds has shown that they can inhibit pro-inflammatory cytokine production, which is crucial in managing chronic inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It could modulate receptors that play roles in inflammation and cancer progression.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiazole Derivatives
Key Observations :
Physicochemical Properties :
- Melting Points : Fluorinated and brominated derivatives (e.g., 9b, 9c) typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces .
- Elemental Analysis : For example, compound 9f (C₂₈H₂₃N₇O₃S) shows calculated C: 62.56%, H: 4.31%, N: 18.24%, aligning closely with experimental data (C: 62.50%, H: 4.32%, N: 18.28%) . The target compound’s higher fluorine content would reduce %C and %H values.
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions and characterization methods for synthesizing this compound?
- Answer : The synthesis typically involves coupling reactions under catalytic conditions. For example, Cu(I)/TMEDA-catalyzed cross-coupling reactions have been used for trifluoromethyl-containing heterocycles, with solvents like PEG-400 and temperatures of 70–80°C ensuring high yields . Intermediates are characterized via IR, H/C NMR, and elemental analysis to verify purity and structural integrity. Discrepancies in elemental data (e.g., C, H, N content) are resolved by optimizing recrystallization protocols .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O, C-F stretches).
- NMR spectroscopy : H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while C NMR confirms carbon frameworks (e.g., trifluoromethyl carbons at ~120 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., C-S bonds in thiazole rings at ~1.74 Å) and dihedral angles (e.g., near-coplanar phenyl-thiazole arrangements) .
Q. What solvents and catalysts are preferred for high-purity synthesis?
- Answer : Polar aprotic solvents (e.g., DMF) and PEG-400 are effective for solubility and reaction homogeneity. Catalysts like Cu(I)/TMEDA or Bleaching Earth Clay (pH 12.5) enhance coupling efficiency while minimizing byproducts .
Advanced Research Questions
Q. How can molecular docking studies predict binding affinity with biological targets?
- Answer : Docking simulations (e.g., AutoDock Vina) model interactions between the compound’s trifluoromethyl-benzoyl moiety and enzyme active sites. For example, the compound’s thiazole ring may form π-π stacking with aromatic residues, while the trifluoromethyl group enhances hydrophobic interactions. Validation via in vitro assays (e.g., IC measurements) is critical .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Answer : Discrepancies in elemental analysis (e.g., C% deviations) require recalibration of combustion conditions or alternative purification (e.g., column chromatography). For bioactivity conflicts, orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) clarify mechanisms .
Q. How does the trifluoromethyl group influence chemical reactivity and bioactivity?
- Answer : The -CF group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. It also improves metabolic stability and membrane permeability, as seen in analogs with IC values <10 μM against kinase targets .
Q. What modifications to the benzoyloxy moiety enhance target selectivity?
- Answer : Introducing electron-donating groups (e.g., -OCH) at the 4-position of the benzoyl ring improves π-stacking with tyrosine residues, while halogenation (e.g., -Cl) increases electrophilicity for covalent binding. Structure-activity relationship (SAR) studies guided by DFT calculations optimize these modifications .
Q. How do catalyst systems impact synthetic yield and byproduct formation?
- Answer : Cu(I)/TMEDA increases cross-coupling efficiency (yields >80%) but may produce halogenated byproducts if aryl halide precursors are incompletely consumed. Alternative catalysts (e.g., Pd(PPh)) reduce side reactions but require inert atmospheres .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Observations | Reference |
|---|---|---|
| H NMR (400 MHz, DMSO-d) | δ 8.05 (s, 1H, thiazole-H), δ 7.8–7.6 (m, 4H, aromatic-H) | |
| C NMR | δ 167.2 (C=O), 121.5 (CF), 153.8 (thiazole-C) | |
| IR (KBr) | 1720 cm (C=O), 1120 cm (C-F) |
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound Modification | Target Enzyme (IC) | Mechanism |
|---|---|---|
| -CF at 3-position | Kinase X (2.3 μM) | ATP-competitive inhibition |
| -OCH at 4-position | Protease Y (5.8 μM) | Allosteric modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
